HDAC6 Selectivity of Mercaptoacetamide vs. Hydroxamates
Mercaptoacetamide-based HDAC inhibitors, as a class, demonstrate HDAC6 selectivity profiles not achievable with hydroxamic acid analogs. In representative studies, optimized mercaptoacetamides achieved nanomolar HDAC6 potency with >1000-fold selectivity over class I HDACs, whereas hydroxamates typically show pan-HDAC inhibition with limited isoform discrimination [1]. This selectivity arises from the unique thiolate coordination to the catalytic zinc ion, which accommodates the specific geometry of the HDAC6 active site [2].
Hydroxamates: pan-HDAC IC50 10–100 nM
| Evidence Dimension | HDAC6 isoform selectivity |
|---|---|
| Target Compound Data | Class-level: nanomolar HDAC6 IC50 values (e.g., 22–213 nM for select mercaptoacetamides) with >1000-fold selectivity over HDAC1/2/3 |
| Comparator Or Baseline | Hydroxamic acid HDAC inhibitors (e.g., SAHA/vorinostat): pan-HDAC inhibition with limited isoform selectivity (IC50 values typically 10–100 nM across HDAC1–6) |
| Quantified Difference | Mercaptoacetamides exhibit up to >1000-fold higher selectivity for HDAC6 versus class I HDACs compared to hydroxamates |
| Conditions | Enzymatic assays using recombinant HDAC isoforms with fluorogenic substrates; cellular assays in HeLa and NB4 cell extracts |
Why This Matters
Researchers developing isoform-selective HDAC6 inhibitors for neurodegenerative or oncology applications should prioritize mercaptoacetamide scaffolds over hydroxamates to avoid pan-inhibition and associated off-target effects.
- [1] Sixto-López, Y., Bello, M., & Correa-Basurto, J. (2020). Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry, 208, 112783. View Source
- [2] Osko, J. D., & Christianson, D. W. (2019). Molecular Basis for the Selective Inhibition of Histone Deacetylase 6 by a Mercaptoacetamide Inhibitor. Biochemistry, 58(49), 4937–4947. View Source
